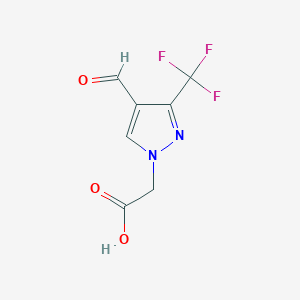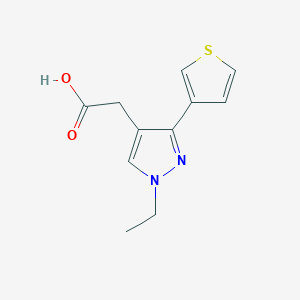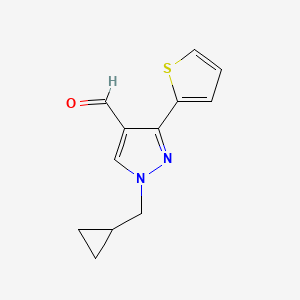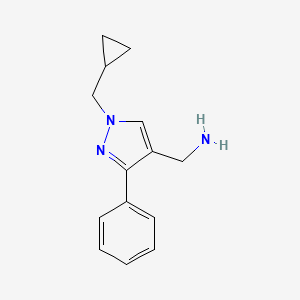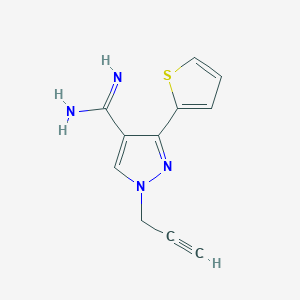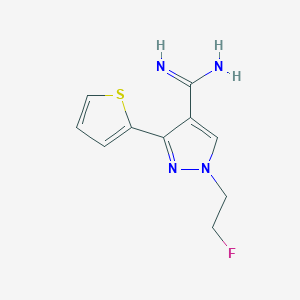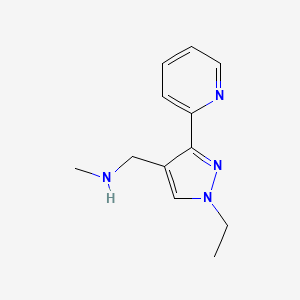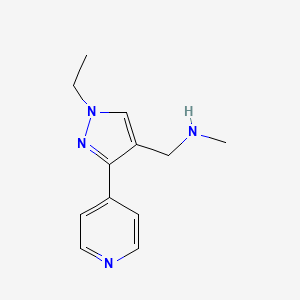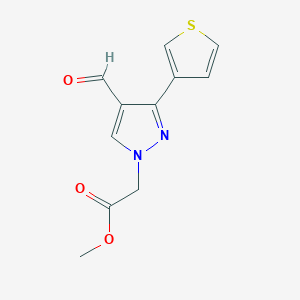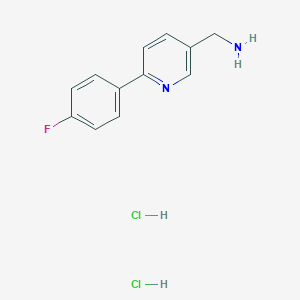
(6-(4-Fluorophenyl)pyridin-3-yl)methanamine dihydrochloride
Descripción general
Descripción
(6-(4-Fluorophenyl)pyridin-3-yl)methanamine dihydrochloride (FPPM) is a member of the pyridinium family and is a versatile compound with a wide range of scientific and medical applications. It is a white crystalline solid with a molecular weight of 342.98 g/mol and a melting point of 100-101°C. FPPM has been used in a variety of fields, including organic synthesis, pharmaceuticals, and medical research.
Aplicaciones Científicas De Investigación
1. Synthesis and Biological Activity
A study by Reddy et al. (2012) focused on the synthesis of a new family of compounds, which included derivatives similar to "(6-(4-Fluorophenyl)pyridin-3-yl)methanamine dihydrochloride". These compounds demonstrated moderate to high antiosteoclast and osteoblast activity, indicating potential applications in the treatment of bone-related disorders (Reddy et al., 2012).
2. Photocytotoxicity and Cellular Uptake
Basu et al. (2015) investigated iron(III) complexes of pyridoxal Schiff bases, which included a similar structural motif. These complexes showed remarkable photocytotoxicity in various cancer cells and demonstrated selective cellular uptake, highlighting their potential in targeted cancer therapy (Basu et al., 2015).
3. Anticonvulsant Agents
Pandey and Srivastava (2011) synthesized and evaluated a series of novel Schiff bases of 3-aminomethyl pyridine for anticonvulsant activity. Some of these compounds showed significant seizures protection, indicating their potential as anticonvulsant agents (Pandey & Srivastava, 2011).
4. Kinase Inhibition for Cancer Therapy
A study by Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds showed significant in vivo efficacy in cancer models, suggesting their utility in cancer therapy (Schroeder et al., 2009).
5. Photophysical Properties and Anion Detection
Zhang et al. (2019) designed and synthesized a tri-(2-picolyl) amine functionalized triarylborane that could capture CN- and F- in aqueous solution through strong chelation. This compound exhibited distinct fluorogenic responses, suggesting its application in anion detection (Zhang et al., 2019).
Propiedades
IUPAC Name |
[6-(4-fluorophenyl)pyridin-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2.2ClH/c13-11-4-2-10(3-5-11)12-6-1-9(7-14)8-15-12;;/h1-6,8H,7,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDKHNWOSBTSQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)CN)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(4-Fluorophenyl)pyridin-3-yl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



